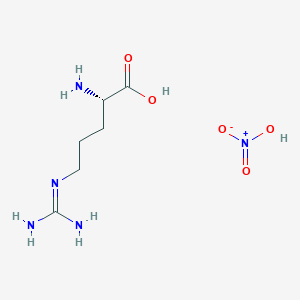
L-Arginine nitrate
Vue d'ensemble
Description
L-Arginine nitrate is a compound that combines the amino acid L-arginine with nitrate . L-arginine is an amino acid that helps the body build protein and also releases nitric oxide into the blood . Nitric oxide acts to widen blood vessels in the bloodstream, which may help certain circulatory conditions .
Applications De Recherche Scientifique
1. Cardiovascular and Metabolic Diseases
L-Arginine supplementation has been evaluated as a potential therapy for cardiovascular and metabolic diseases. A systematic review and meta-analysis summarized the effects of L-Arginine supplementation compared to placebo in individuals with cardiovascular disease (CVD), obesity, or diabetes. The study found no difference in blood flow after post-ischemic hyperemia between the supplementation of L-Arginine and placebo groups before and after the intervention period. This indicates that oral L-Arginine supplementation was not associated with improvements in these patients (Rodrigues-Krause et al., 2018).
2. Exercise and Athletic Performance
Research on the effects of L-Arginine on exercise performance has shown mixed results. Some studies have found that L-Arginine supplementation does not cause beneficial changes in metabolic and hormonal parameters beyond those achieved with exercise alone (Alvares et al., 2014). In contrast, other studies have highlighted the potential role of dietary nitrates and L-Arginine as sports dietary supplements, suggesting that they may enhance oxygen and nutrient delivery to active muscles and improve exercise tolerance (Im et al., 2016).
3. Nitric Oxide Production and Metabolic Effects
L-Arginine is involved in the production of Nitric Oxide (NO), a signaling molecule important in many biological functions, including cardiovascular and metabolic regulation. Dietary nitrate, derived from L-Arginine and other sources, has shown various metabolic effects in health and disease, including lowering blood pressure, improving endothelial function, and influencing mitochondrial efficiency (Lundberg et al., 2018).
4. Endothelial Function and Vascular Health
Arginine plays a critical role in the regulation of endothelial function and vascular tone. Supplementation with L-Arginine has been studied in various conditions such as hypertension, ischemic heart disease, and diabetes mellitus, focusing on its impact on endothelial function and vascular health (Gambardella et al., 2020).
Mécanisme D'action
Safety and Hazards
L-Arginine is generally considered safe in moderate doses, but too much can cause severe side effects, including nausea, diarrhea, bloating, and even death . It’s also not recommended for people who have had a recent heart attack due to concerns that the supplement might increase the risk of death .
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,2,3,4)/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGJKCZYBKGMIK-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51076-10-9 | |
| Record name | Arginine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051076109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ARGININE NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ8GC32VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



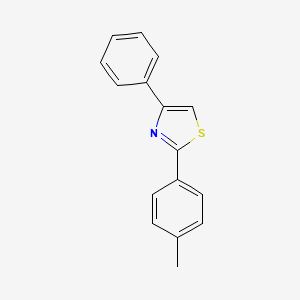

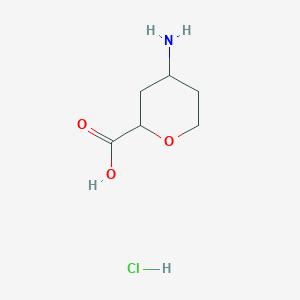

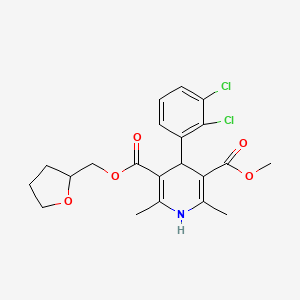



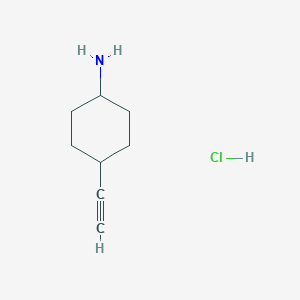
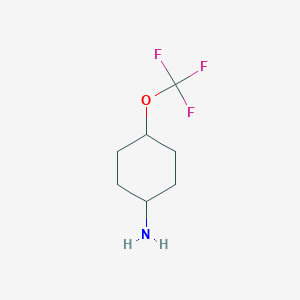
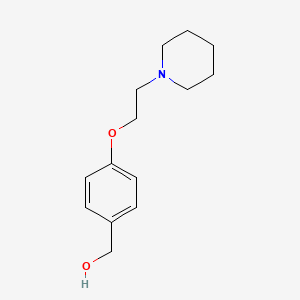
![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)